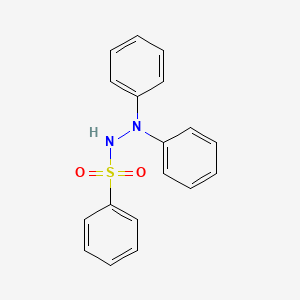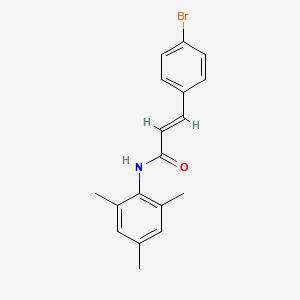
N-(5-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide, also known as MTT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MTT is a thiazolyl blue tetrazolium bromide, which is commonly used in biochemical and cellular assays to measure cell viability and proliferation.
Aplicaciones Científicas De Investigación
Soil Remediation and Environmental Impact
MMV495543: , identified in ecological research, has been studied for its potential use in soil remediation. The compound’s stable adsorption qualities make it a candidate for improving soil quality, reducing water loss, and interacting with microbial communities. This could lead to a reduction in greenhouse gas emissions from soil, contributing to climate change mitigation .
Antimalarial Drug Development
The compound has been identified as a blocker of late-stage intraerythrocytic Plasmodium falciparum maturation, which is a critical step in the life cycle of the malaria-causing parasite. This discovery is significant for the development of new antimalarial drugs, potentially offering a new mode of action against malaria .
Microbiorobotics
As CBMicro_022592 , the compound has applications in the field of microbiorobotics. It can be used in the design and fabrication of microrobots that have biomedical and environmental engineering applications. These microrobots can be employed for targeted drug delivery or environmental monitoring tasks .
Antibacterial Micro/Nanomotors
In the realm of antibacterial applications, ZINC00364511 has been explored for its use in micro/nanomotors. These motors exhibit properties like enhanced mass transfer and micro-mixing due to their locomotion, which can be harnessed for targeted antimicrobial treatments, especially against multidrug-resistant bacteria .
Semiconductor Photoelectronic Devices
The compound, under the identifier ZINC00364511 , shows promise in the development of high-efficiency semiconductor photoelectronic devices. Its unique properties could lead to advancements in semiconductor photocatalysis and diluted magnetic semiconductors, which are crucial for the development of UV optoelectronics .
Biomedical Applications of Zinc Oxide Nanoparticles
Lastly, ZINC00364511 is associated with the green synthesis of zinc oxide nanoparticles, which have a wide range of biomedical applications. These include antibacterial, antifungal, anticancer, anti-inflammatory, and wound healing properties. The compound’s role in the synthesis of these nanoparticles could significantly impact the field of bioengineering .
Mecanismo De Acción
Target of Action
MMV495543, also known as N-(5-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide, ZINC00364511, or CBMicro_022592, has been identified as a specific blocker of late-stage intraerythrocytic development of Plasmodium falciparum . This suggests that the primary targets of MMV495543 are likely to be proteins or enzymes involved in the life cycle of Plasmodium falciparum.
Mode of Action
It is known that the compound inhibits the late-stage intraerythrocytic development ofPlasmodium falciparum . This suggests that MMV495543 interacts with its targets in a way that disrupts the parasite’s life cycle, preventing it from maturing and proliferating within red blood cells.
Pharmacokinetics
Understanding these properties is crucial for assessing the compound’s bioavailability and potential as a therapeutic agent .
Result of Action
The primary result of MMV495543’s action is the inhibition of Plasmodium falciparum’s late-stage intraerythrocytic development . This leads to a decrease in the number of mature parasites, thereby reducing the severity of the infection. The exact molecular and cellular effects of this action require further investigation.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-14(2,3)11-8-15-13(19-11)16-12(18)9-6-4-5-7-10(9)17/h4-8,17H,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICPDEAWYOHKCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(S1)NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601347514 |
Source


|
| Record name | N-(5-tert-Butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide | |
CAS RN |
22275-14-5 |
Source


|
| Record name | N-(5-tert-Butyl-1,3-thiazol-2-yl)-2-hydroxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601347514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(4,5-dibromo-2-furyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5710756.png)

![4-[4-(diethylamino)-2-methoxybenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5710774.png)
![1,4-dimethyl-2,6-dioxo-5-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methylene}-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5710775.png)
![nicotinaldehyde [4-(2-pyridinyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5710785.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5710790.png)
![2,2-dibromo-N'-({5-[(4-cyanophenoxy)methyl]-2-furyl}methylene)-1-methylcyclopropanecarbohydrazide](/img/structure/B5710802.png)



![N-(3-chloro-4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5710819.png)

![N'-{[(4-methylphenyl)acetyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5710833.png)